

Amitraz metabolite-d3 CAS number

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Compound of Interest

Compound Name: Amitraz metabolite-d3

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An In-Depth Technical Guide to Amitraz Metabolite-d3

This technical guide provides a comprehensive overview of **Amitraz metabolite-d3**, a crucial internal standard for the quantitative analysis of the pesticide Amitraz and its metabolites. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed information on its properties, metabolic pathways, and analytical methodologies.

Introduction

Amitraz is a non-systemic acaricide and insecticide used in veterinary medicine and agriculture. Its deuterated metabolite, **Amitraz metabolite-d3**, serves as an essential tool in analytical toxicology and residue analysis. Specifically, it is the deuterium-labeled form of the N-(2,4-dimethylphenyl)-N'-methylformamidine (DMPF) metabolite, also known by the code BTS 27271. Its primary application is as an internal standard in quantitative analyses using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2]. The use of stable isotope-labeled internal standards like **Amitraz metabolite-d3** is critical for achieving high accuracy and precision in analytical methods by correcting for matrix effects and variations in sample preparation and instrument response[2].

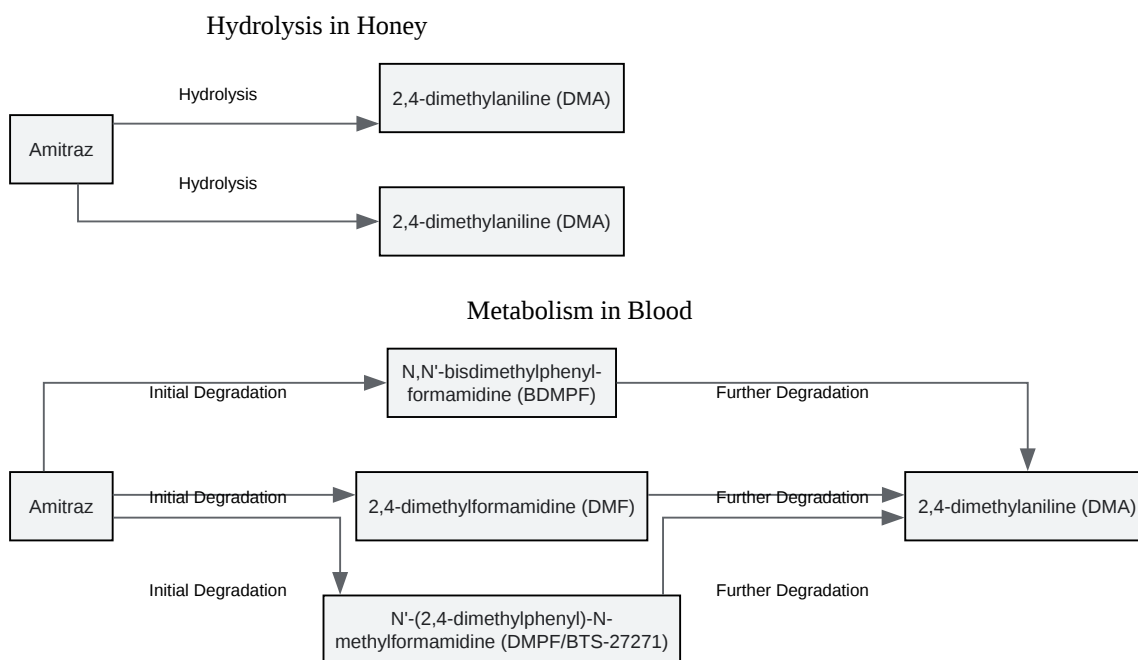
Physicochemical Data

The key quantitative data for **Amitraz metabolite-d3** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	1255517-75-9	[1][2][3][4][5]
Chemical Name	N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide	[3]
Synonyms	Amitraz Metabolite-D3 BTS 27271, D3-Amitraz Metabolite BTS 27271	[2][5][6]
Molecular Formula	C10H11D3N2	[1][4][5]
Molecular Weight	165.25 g/mol	[1][4][5]
Appearance	Solid at room temperature	[3]

Metabolic Pathways of Amitraz

Amitraz undergoes rapid metabolism in various species, including humans and animals, as well as in the environment[7][8]. The metabolic degradation primarily involves hydrolysis. The initial breakdown of Amitraz leads to the formation of several metabolites, including N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF or BTS-27271), 2,4-dimethylformamidine (DMF), and N,N'-bisdimethylphenylformamidine[9][10][11]. These intermediates can be further degraded to 2,4-dimethylaniline (DMA)[9][10][11]. In honey, due to its acidic pH, Amitraz is hydrolyzed into N-(2,4-Dimethylphenyl)formamide (2,4-DMF) and 2,4-Dimethylaniline (2,4-DMA)[8][12]. The European Union's regulation for maximum residue limits considers the sum of Amitraz and all its metabolites that contain the 2,4-dimethylaniline moiety[8][13].

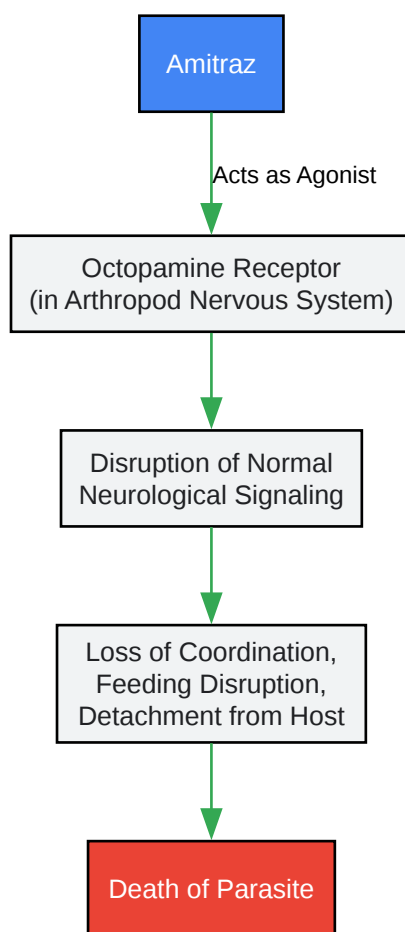


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Caption: Metabolic degradation pathways of Amitraz in blood and honey.

Mechanism of Action of Amitraz

The primary mechanism of action for Amitraz is its function as an agonist on octopamine receptors in arthropods like mites and ticks[14]. Octopamine is a crucial neurotransmitter and neuromodulator in these organisms, analogous to noradrenaline in mammals. By binding to and activating octopamine receptors, Amitraz disrupts the normal neurological processes. This leads to a cascade of effects including loss of coordination, cessation of feeding, and detachment from the host, ultimately resulting in the death of the parasite[14]. This targeted neurotoxic activity is distinct from many other classes of pesticides that may target sodium channels or acetylcholinesterase[14].



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Caption: Signaling pathway for the mechanism of action of Amitraz.

Experimental Protocols

A common application of **Amitraz metabolite-d3** is in analytical methods for the determination of Amitraz and its metabolites in various biological and environmental matrices. Below is a detailed methodology for the analysis in whole blood, adapted from published research^[15].

Objective: To determine the concentration of Amitraz and its metabolites (DMPF, DMF, and DMA) in whole blood using solid-phase extraction (SPE) and LC-MS/MS.

Materials and Reagents:

- Whole blood samples

- Amitraz, DMPF, DMF, and DMA analytical standards
- **Amitraz metabolite-d3** (as internal standard)
- Dichloromethane
- Acetonitrile
- Methanol
- Solid-Phase Extraction (SPE) cartridges

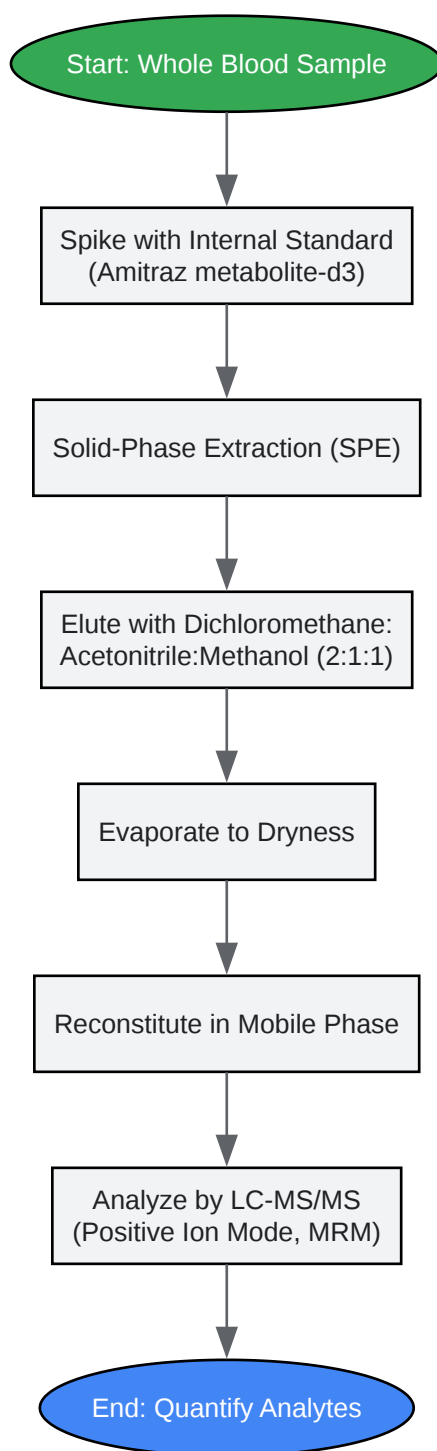
Procedure:

- Sample Preparation:
 - Spike a known volume of blank whole blood with the analytical standards and the internal standard (**Amitraz metabolite-d3**) for calibration and quality control samples.
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge according to the manufacturer's instructions.
 - Load the whole blood sample onto the SPE cartridge.
 - Wash the cartridge to remove interferences.
 - Elute the analytes and the internal standard using a mixture of dichloromethane, acetonitrile, and methanol (2:1:1 v/v/v).
- Analysis by LC-MS/MS:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable mobile phase.
 - Inject the reconstituted sample into the LC-MS/MS system.

- Perform the analysis in positive ion mode using Multiple Reaction Monitoring (MRM) to detect and quantify Amitraz, its metabolites, and the internal standard.

Validation Parameters:

- Limit of Detection (LOD): < 0.5 µg/L
- Limit of Quantification (LOQ): < 2 µg/L
- Recovery: 90.2% - 104.5%
- Precision (RSD): < 15%



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Caption: Experimental workflow for the analysis of Amitraz and its metabolites.

Synthesis of Amitraz and its Deuterated Analogs

The synthesis of Amitraz can be achieved through a one-pot reaction involving 2,4-dimethylaniline, N-methylformamide, and triethyl orthoformate in the presence of a catalyst[16][17]. The reaction is heated to drive off ethanol and ethyl formate, and the resulting product is crystallized from an organic solvent[17].

While a specific, detailed synthesis protocol for **Amitraz metabolite-d3** (BTS 27271-d3) is not readily available in the provided search results, the synthesis of deuterated analogs of Amitraz has been reported[18]. The synthesis of d9-Amitraz has been described, indicating that introducing deuterium labels is feasible[18]. For **Amitraz metabolite-d3**, this would likely involve using a deuterated starting material, such as trideuteriomethylamine, in a synthetic route analogous to the synthesis of the non-deuterated metabolite.

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